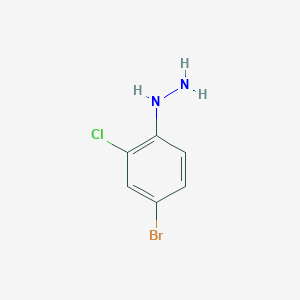

(4-Bromo-2-chlorophenyl)hydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJQHFUPMMKBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298904 | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221092-48-4 | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221092-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chlorophenyl Hydrazine

Precursor Synthesis and Functional Group Transformations

The cornerstone of synthesizing (4-Bromo-2-chlorophenyl)hydrazine is the efficient preparation of its immediate precursor, 4-bromo-2-chloroaniline (B1269894). This key intermediate dictates the final substitution pattern of the target molecule. The synthesis of this halogenated aryl amine involves precise control over electrophilic aromatic substitution reactions.

Synthesis of Halogenated Aryl Amines as Key Intermediates

The synthesis of 4-bromo-2-chloroaniline can be approached from different starting materials, principally aniline (B41778) or 2-chloroaniline (B154045). cram.comguidechem.com When starting from aniline, a multi-step sequence is necessary to direct the incoming halogen substituents to the desired positions. researchgate.net This typically involves the protection of the highly activating amino group via acetylation to form acetanilide (B955). cram.com This moderation of the amine's activating strength is crucial to prevent unwanted side reactions and control the regioselectivity of the subsequent halogenation steps. cram.comresearchgate.net

Alternatively, starting the synthesis from 2-chloroaniline provides a more direct route to the desired intermediate. guidechem.comchemicalbook.com In this case, the existing chloro and amino groups on the aromatic ring direct the incoming electrophile.

Strategic Incorporation of Bromine and Chlorine Substituents

The precise placement of the bromine and chlorine atoms on the phenyl ring is critical. In the multi-step synthesis starting from acetanilide, the order of halogenation is paramount. researchgate.net The typical sequence involves bromination followed by chlorination. The acetylamino group is an ortho-, para-director. Since the para position is sterically more accessible, bromination of acetanilide primarily yields 4-bromoacetanilide. Subsequent chlorination introduces the chlorine atom. The use of specific halogenating agents is key to achieving high yields and selectivity. Agents such as N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under irradiation have been reported for the halogenation of aniline derivatives. chemicalbook.com Another approach involves the use of bromine chloride (BrCl), which can be generated in situ from hydrobromic acid (HBr) and chlorine gas (Cl2), for the bromination step. google.comgoogle.com

When starting with 2-chloroaniline, the amino group (a strong activator and ortho-, para-director) and the chlorine atom (a deactivator but also an ortho-, para-director) collectively direct the incoming bromine atom to the position para to the amino group (position 4), which is vacant and activated. guidechem.comchemicalbook.com One reported method involves the bromination of 2-chloroaniline using potassium bromide in an acetic acid-water mixture with a zinc-aluminum layered double hydroxide (B78521) intercalated with bromate (B103136) (ZnAl-BrO3-LDHs) acting as the brominating agent and catalyst. guidechem.comchemicalbook.com

Table 1: Synthesis Methods for 4-Bromo-2-chloroaniline

| Starting Material | Key Reagents and Steps | Reported Yield | Reference |

|---|---|---|---|

| Aniline | 1. Acetic anhydride (B1165640) (Acetylation) 2. Bromine (Electrophilic Aromatic Substitution) 3. Chlorine (Electrophilic Aromatic Substitution) 4. Acid/Base Hydrolysis (Deprotection) | 68.04% (for 4-bromo-2-chloroacetanilide intermediate) | researchgate.net |

| 2-Chloroaniline | Potassium bromide, ZnAl-BrO3-LDHs, Acetic acid/Water | 78% | guidechem.comchemicalbook.com |

Diazotization and Reduction Pathways for this compound Formation

Once the 4-bromo-2-chloroaniline precursor is obtained, it is converted to this compound via a two-step sequence: diazotization followed by reduction. This pathway is a classic and widely applied method for the synthesis of aryl hydrazines from aromatic amines. google.com

Optimization of Diazotization Reaction Conditions

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. byjus.com The nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5 °C. byjus.comorganic-chemistry.org The low temperature is critical to ensure the stability of the resulting diazonium salt, which can be unstable and potentially explosive at higher temperatures. masterorganicchemistry.com

For the synthesis of (4-bromo-2-chlorophenyl)diazonium chloride, 4-bromo-2-chloroaniline is suspended in a cold aqueous solution of hydrochloric acid. orgsyn.org A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature throughout the addition. orgsyn.orgguidechem.com The completion of the reaction can be monitored, and a slight excess of nitrous acid is often used to ensure full conversion of the amine. The resulting diazonium salt solution is typically used immediately in the subsequent reduction step without isolation. masterorganicchemistry.com

Investigation of Reducing Agents and Their Mechanistic Roles

The reduction of the diazonium salt to the corresponding hydrazine (B178648) is the final crucial step. Various reducing agents can be employed for this transformation, each with its own mechanistic pathway and practical considerations.

A common and effective reducing agent is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. google.comguidechem.com The diazonium salt solution is added slowly to a cooled solution of SnCl₂ in HCl. The stannous chloride (tin(II)) acts as the reducing agent, donating electrons to the diazonium cation, which ultimately leads to the formation of the phenylhydrazine (B124118) hydrochloride salt.

Another established method involves the use of sulfites. The diazonium salt can be reacted with sodium sulfite (B76179) to form an azosulfonate intermediate, which is then reduced, often with sodium bisulfite or zinc dust, and finally hydrolyzed with acid to yield the hydrazine hydrochloride. google.com

Table 2: Reducing Agents for Diazonium Salt to Hydrazine Conversion

| Reducing Agent | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | Concentrated HCl, Low temperature | High yield, effective. | google.comguidechem.com |

| Sodium Sulfite / Sodium Bisulfite | Aqueous solution, followed by acid hydrolysis | Avoids heavy metals like tin. | google.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for phenylhydrazines. A significant concern with traditional methods is the use of toxic and expensive reducing agents like stannous chloride, which generate substantial amounts of waste. google.com

Patented research highlights alternative, greener reduction systems. google.com These include catalytic hydrogenation, or the use of formic acid or formates as the reducing agent. Such methods are advantageous as they often result in higher yields, shorter reaction times, simpler work-up procedures, and less hazardous waste. google.com The use of sodium metabisulfite (B1197395) is also presented as a more environmentally friendly and cost-effective alternative to traditional methods for preparing substituted phenylhydrazines like 4-bromophenylhydrazine. google.comgoogle.com

Furthermore, the use of alternative reaction media is a key aspect of green synthesis. Polyethylene (B3416737) glycol (PEG) has been successfully used as a recyclable and effective reaction medium for the synthesis of various heterocyclic compounds from phenylhydrazine derivatives, suggesting its potential applicability in the synthesis of this compound itself or its derivatives. frontiersin.orgfrontiersin.org These approaches aim to minimize environmental impact by reducing waste and avoiding the use of hazardous materials. google.com

Alternative Synthetic Routes to this compound

One notable alternative is the direct nucleophilic aromatic substitution (SNAr) of a polyhalogenated benzene (B151609) with hydrazine. google.comlibretexts.org This method involves reacting a suitable precursor, such as 1,4-dibromo-2-chlorobenzene (B1299774) or 4-bromo-1,2-dichlorobenzene, with hydrazine hydrate (B1144303). The reaction is typically conducted at elevated temperatures and pressures, often in the presence of a catalyst. google.comresearchgate.net A key advantage of this route is the potential to bypass the often hazardous diazotization step.

Another promising green alternative involves the reaction of the corresponding aniline with acetone (B3395972) azine. This method has been demonstrated for the synthesis of the analogous 4-chloro-2-fluorophenylhydrazine. The process involves reacting 4-chloro-2-fluoroaniline (B1294793) with acetone azine and water, followed by distillation to remove byproducts. This approach is lauded for its simplicity, fewer reaction steps, high yield, and reduced waste, avoiding the traditional diazotization and reduction sequence entirely. Applying this methodology to 4-bromo-2-chloroaniline could provide a more environmentally friendly production process.

Explorations of Novel Coupling Reactions

The formation of the N-N bond is the cornerstone of hydrazine synthesis, and modern organometallic chemistry offers sophisticated tools to achieve this through cross-coupling reactions. These methods provide convergent pathways to complex hydrazines, potentially simplifying the synthesis of highly substituted derivatives like this compound. nih.govacs.org

Palladium-catalyzed coupling reactions represent a significant advancement. These reactions could theoretically construct the target molecule by coupling a protected hydrazine, such as N-Boc hydrazine, with a suitable aryl halide like 4-bromo-2-chloro-1-iodobenzene. The selectivity of palladium catalysts allows for the targeted formation of the C-N bond. While not yet specifically documented for this compound, the principles of Buchwald-Hartwig amination are well-established for forming C-N bonds with aryl halides and could be adapted for this purpose. researchgate.netacs.org

Nickel-catalyzed N-N cross-coupling is another emerging frontier. nih.govacs.orgorganic-chemistry.orgcaltech.edu Recently developed methods show that O-benzoylated hydroxamates can be coupled with a wide range of aryl amines using a nickel catalyst to form hydrazides, which can then be converted to hydrazines. nih.govacs.orgorganic-chemistry.orgcaltech.edu This transformation is notable for its tolerance of various functional groups, including halogens, making it a plausible, albeit indirect, strategy for synthesizing complex hydrazines. nih.govacs.orgorganic-chemistry.orgcaltech.edu The reaction proceeds through an electrophilic metal-bound nitrenoid intermediate and has been shown to be effective for halogenated anilines. nih.govorganic-chemistry.orgcaltech.edu

The following table summarizes these advanced coupling strategies:

| Coupling Strategy | Key Reactants | Catalyst System (Example) | Potential Advantages |

|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Aryl Halide/Tosylate + Protected Hydrazine | Pd(OAc)₂ or Pd(TFA)₂ with a phosphine (B1218219) ligand | High functional group tolerance; direct arylation of hydrazine. acs.org |

| Nickel-Catalyzed N-N Coupling | Aryl Amine + O-Benzoylated Hydroxamate | Air-stable Ni(II) precatalyst | Convergent route; compatible with halogenated anilines. nih.govacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Polyhalogenated Benzene + Hydrazine Hydrate | Phase-transfer catalyst, Copper catalyst | Bypasses diazotization; potentially fewer steps. google.com |

Chemo- and Regioselective Synthesis Strategies

Achieving the precise 4-bromo-2-chloro substitution pattern is a significant challenge that hinges on chemo- and regioselective control throughout the synthesis.

Regioselectivity in Precursor Synthesis: The final substitution pattern of the hydrazine is determined by the precursor. Therefore, the regioselective synthesis of the starting material, 4-bromo-2-chloroaniline, is paramount. One effective strategy involves the selective bromination of 2-chloroaniline. sci-hub.se Protecting the amino group as an acetanilide directs bromination primarily to the para-position, yielding 4-bromo-2-chloroacetanilide. Subsequent hydrolysis then furnishes the desired 4-bromo-2-chloroaniline precursor. Alternatively, direct bromination of 2-chlorophenol (B165306) followed by amination offers another route where regiocontrol is established early in the sequence.

Chemo- and Regioselectivity in SNAr: In the nucleophilic aromatic substitution route, both chemo- and regioselectivity are critical. When a starting material like 1,2-dichloro-4-bromobenzene is reacted with hydrazine, the nucleophile must selectively displace only one of the three halogen atoms. The outcome is governed by the relative reactivity of the C-Halogen bonds, which is influenced by the electronic effects of the other substituents. libretexts.org The reaction conditions, such as temperature, pressure, and catalyst choice, must be finely tuned to favor the displacement of the chlorine atom at the C1 position over the other chlorine or bromine atoms, thereby yielding the correct isomer. researchgate.net The ability to achieve this selectivity in high yield is a key advantage of this method. researchgate.net

Chemoselectivity in Coupling Reactions: For transition metal-catalyzed coupling reactions, regioselectivity is typically ensured by the defined structure of the aryl halide precursor. The primary challenge becomes chemoselectivity. For instance, in a palladium-catalyzed reaction, conditions must be optimized to ensure mono-arylation of the hydrazine coupling partner. Over-reaction leading to the formation of diarylated hydrazines must be suppressed to achieve a good yield of the desired this compound. acs.org This is often controlled by the stoichiometry of the reactants and the specific ligand-metal combination used.

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Chlorophenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is the primary center of reactivity in (4-bromo-2-chlorophenyl)hydrazine, largely due to the presence of lone pairs of electrons on the nitrogen atoms, which confer nucleophilic character.

Nucleophilic Properties and Reaction Pathways

Hydrazines are classified as alpha nucleophiles, meaning the atom adjacent to the nucleophilic center bears a lone pair of electrons. This arrangement leads to enhanced nucleophilicity compared to standard amines. nih.gov The nucleophilic character of the hydrazine moiety in this compound is central to its role as a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds like pyrazoles and triazoles. a2bchem.com

However, the nucleophilicity is modulated by the electronic effects of the substituted phenyl ring. Arylhydrazines with electron-withdrawing groups, such as the bromo and chloro substituents in this case, tend to react more slowly than their electron-rich counterparts. nih.gov The electron density on the nitrogen atoms is pulled towards the ring, diminishing their ability to attack electrophiles.

Studies on substituted hydrazines have shown that methylation increases the nucleophilicity of the substituted nitrogen atom while decreasing the reactivity of the adjacent nitrogen. acs.orgresearchgate.netacs.org While this compound is not methylated, this principle highlights the sensitivity of hydrazine reactivity to its substitution pattern. The primary reaction pathway for this compound involves the nucleophilic attack of the terminal nitrogen (-NH₂) on electrophilic centers.

Mechanisms of Hydrazone Formation with Aldehydes and Ketones

A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. numberanalytics.comnaturalspublishing.com This reaction is a crucial transformation and is often a key step in more complex syntheses, such as the Wolff-Kishner reduction. libretexts.orglibretexts.org

The mechanism for hydrazone formation is analogous to imine formation and is typically acid-catalyzed. stackexchange.comnumberanalytics.com The process involves two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Dehydration: The tetrahedral intermediate then eliminates a molecule of water. This step is usually the rate-determining step of the reaction and is facilitated by the presence of an acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (H₂O). numberanalytics.com

The resulting hydrazone contains a carbon-nitrogen double bond (C=N). numberanalytics.com

Acylation Reactions and Subsequent Transformations

The nucleophilic nitrogen atoms of the hydrazine moiety can also react with acylating agents, such as acyl chlorides and acid anhydrides, in a reaction known as acylation. youtube.comchemguide.co.uk This nucleophilic acyl substitution reaction leads to the formation of N-acylhydrazines.

The general mechanism involves the attack of the hydrazine's nucleophilic nitrogen on the carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). youtube.comchemguide.co.uk

Table 1: Acylation of this compound

| Acylating Agent | Product Type | General Reaction |

| Acyl Chloride (RCOCl) | N-Acylhydrazine | (4-Br, 2-Cl)C₆H₃NHNH₂ + RCOCl → (4-Br, 2-Cl)C₆H₃NHNHCOR + HCl |

| Acid Anhydride (B1165640) ((RCO)₂O) | N-Acylhydrazine | (4-Br, 2-Cl)C₆H₃NHNH₂ + (RCO)₂O → (4-Br, 2-Cl)C₆H₃NHNHCOR + RCOOH |

These acylated derivatives can undergo further transformations. For instance, aryl hydrazones are key substrates in the Fischer indole (B1671886) synthesis, a method for synthesizing indoles. In this reaction, the arylhydrazone is treated with an acid catalyst, leading to a rearrangement and subsequent elimination of ammonia (B1221849) to form the indole ring system. naturalspublishing.com

Influence of Halogen Substituents on Aromatic Reactivity

The bromine and chlorine atoms attached to the phenyl ring significantly modify its reactivity towards aromatic substitution reactions through a combination of electronic effects.

Electronic Effects of Bromine and Chlorine on the Phenyl Ring

Halogens exert two opposing electronic effects on the benzene (B151609) ring:

Resonance Effect (+R): The halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.orgquora.com

For halogens, the inductive effect is significantly stronger than the resonance effect. aakash.ac.in The net result is that the benzene ring of this compound is deactivated towards electrophilic aromatic substitution compared to unsubstituted benzene. quora.com

Table 2: Electronic Effects of Halogen Substituents

| Effect | Description | Impact on Benzene Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity of halogens. | Deactivation (reduces overall electron density). |

| Resonance Effect (+R) | Donation of lone pair electron density into the π-system of the ring. | Activation (increases electron density at ortho/para positions). |

| Overall Effect | The -I effect dominates the +R effect. | Net deactivation of the aromatic ring. |

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitutions

Despite being deactivating, halogen substituents are ortho- and para-directing in electrophilic aromatic substitution reactions. libretexts.orgyoutube.comlibretexts.org This directive influence is governed by the resonance effect.

When an electrophile attacks the ring, a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) is formed. youtube.comjove.com

Attack at Ortho/Para Positions: If the electrophile adds to the ortho or para position relative to a halogen, one of the resulting resonance structures allows the halogen's lone pair to delocalize and stabilize the positive charge. This additional resonance contributor makes the intermediate for ortho/para attack more stable than the intermediate for meta attack. libretexts.orgyoutube.com

Attack at Meta Position: If the electrophile adds to the meta position, the positive charge in the intermediate is never located on the carbon atom bearing the halogen substituent. Therefore, the halogen cannot provide resonance stabilization.

Because the activation energy leading to the more stable ortho/para intermediate is lower, substitution occurs preferentially at these positions. youtube.com In this compound, the available positions for electrophilic attack are directed by both the hydrazine group (a strong ortho, para-director) and the two halogens.

Nucleophilic aromatic substitution (SNAr) on this ring is also possible. This reaction is favored by the presence of strong electron-withdrawing groups, like the halogens, which can stabilize the negative charge of the Meisenheimer complex intermediate. The bromo and chloro substituents make the ring more susceptible to attack by strong nucleophiles.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic reagent, thereby reversing its polarity and enabling it to act as a nucleophile or a base. wikipedia.org For aryl halides, the rate of exchange with organolithium reagents typically follows the order I > Br > Cl. wikipedia.org Consequently, for this compound, the bromine atom at the 4-position is expected to undergo exchange preferentially over the chlorine atom at the 2-position.

The reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi). tcnj.edu A significant consideration for this substrate is the presence of acidic N-H protons on the hydrazine moiety. These protons will be readily deprotonated by the alkyllithium reagent. Therefore, a minimum of two equivalents of the organolithium reagent is required: the first to deprotonate the hydrazine, and the second to perform the halogen-metal exchange. nih.govias.ac.in

The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with various electrophiles to introduce new functional groups at the 4-position. This provides a regioselective method for functionalization that complements electrophilic aromatic substitution.

Table 1: Predicted Products from Halogen-Metal Exchange and Electrophilic Quenching

| Starting Material | Reagent | Electrophile (E+) | Predicted Product |

|---|

Cyclization Reactions Leading to Heterocyclic Ring Systems

This compound is a key precursor for synthesizing a wide array of nitrogen-containing heterocycles. The hydrazine group readily undergoes condensation and cyclization reactions with various carbonyl compounds and other electrophilic partners.

Fischer Indole Synthesis: Mechanistic Studies and Substrate Scope

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of this compound and a carbonyl compound.

Tautomerization of the phenylhydrazone to its corresponding enamine isomer.

Protonation followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (Claisen-type) to form a di-imine intermediate.

Rearomatization, cyclization, and elimination of ammonia to yield the final indole product. wikipedia.org

Using this compound as the starting material, this synthesis produces indoles substituted with a bromine atom at the 5-position and a chlorine atom at the 7-position. The substrate scope is broad, accommodating a wide range of aliphatic and aromatic aldehydes and ketones, which allows for diverse substitution patterns on the pyrrole (B145914) ring of the resulting indole. thieme-connect.com

Table 2: Representative Indoles from Fischer Synthesis with this compound

| Carbonyl Reactant | Acid Catalyst | Product Name |

|---|---|---|

| Acetone (B3395972) | ZnCl₂ | 5-Bromo-7-chloro-2-methyl-1H-indole |

| Pyruvic acid | H₂SO₄ | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid |

| Cyclohexanone | PPA (Polyphosphoric Acid) | 9-Bromo-11-chloro-6,7,8,10-tetrahydro-5H-carbazole |

| Acetophenone | HCl | 5-Bromo-7-chloro-2-phenyl-1H-indole |

Pyrazole (B372694) Ring Annulation Reactions from this compound

Pyrazole rings are commonly synthesized via the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound, most notably a 1,3-diketone or its synthetic equivalent. nih.govchim.it The reaction of this compound with a 1,3-diketone proceeds readily, typically in an acidic or alcoholic medium, to yield a 1-aryl-3,5-disubstituted pyrazole.

The mechanism involves the initial condensation of the more nucleophilic α-nitrogen of the hydrazine with one of the ketone carbonyls, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When unsymmetrical 1,3-diketones are used, the reaction can potentially yield a mixture of regioisomers, although one isomer often predominates depending on the reaction conditions and the steric and electronic nature of the substituents. mdpi.com

Table 3: Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Compound | Conditions | Product Name |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | Acetic Acid, Reflux | 1-(4-Bromo-2-chlorophenyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | Ethanol, Reflux | 1-(4-Bromo-2-chlorophenyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) | Acetic Acid, Reflux | 1-(4-Bromo-2-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Formation of Pyrimidine (B1678525) and Quinoline (B57606) Derivatives via Cyclocondensation

The direct synthesis of pyrimidine or quinoline rings starting from a phenylhydrazine via cyclocondensation is not a standard or commonly reported transformation.

Pyrimidines: The classical synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a molecule containing a urea (B33335) or amidine moiety. While hydrazines can act as nucleophiles, they are not typical precursors for forming the pyrimidine core itself. However, substituted hydrazines can be used to prepare pyrimidinyl-hydrazines. For instance, reacting a dihalopyrimidine like 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine hydrate (B1144303) results in the nucleophilic substitution of one chlorine atom to form 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in This demonstrates the ability of the hydrazine nitrogen to displace a halogen on a pre-formed pyrimidine ring.

Quinolines: Standard quinoline syntheses, such as the Pfitzinger, Combes, or Doebner-von Miller reactions, utilize anilines or aminophenyl ketones as the primary nitrogen source, not phenylhydrazines. Research shows the preparation of quinoline-hydrazide derivatives, but these are synthesized by first constructing the quinoline ring and subsequently attaching the hydrazine group to it, for example, by converting a quinoline carboxylic acid to its corresponding hydrazide. nih.govacs.org

Synthesis of 1,2,4-Triazole (B32235) and Other Nitrogen-Containing Heterocycles

This compound serves as an excellent starting point for the synthesis of 1,2,4-triazoles. Several established methods can be employed:

Reaction with Formamide (B127407): A straightforward method involves heating the hydrazine with formamide, which serves as the source of the additional carbon atom, to form the 1,2,4-triazole ring. organic-chemistry.org

From Thiosemicarbazides: A versatile two-step synthesis begins with the reaction of this compound with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo oxidative or base-catalyzed cyclization to yield a substituted 1,2,4-triazole-3-thione. nih.gov

From Acylhydrazides: Reaction of the hydrazine with an acyl chloride or carboxylic acid forms an acylhydrazide. This can then be reacted with another reagent, such as phosphorus oxychloride and an amine, or heated with a second acylhydrazide to construct the triazole ring.

A common route involves reacting the hydrazine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazate salt. Subsequent treatment with hydrazine hydrate leads to the formation of a 4-amino-1,2,4-triazole-3-thione, a highly versatile intermediate for further functionalization. nih.gov

Catalytic Transformations Involving this compound

The halogenated phenyl ring of this compound is an ideal platform for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds is a key feature for selective functionalization. In palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. researchgate.net This allows for selective coupling at the 4-position while leaving the chlorine atom at the 2-position untouched. This strategy provides access to a wide range of 4-aryl, 4-alkenyl, or 4-alkynyl substituted 2-chlorophenylhydrazines, which can then be used in subsequent cyclization reactions.

Furthermore, the N-H bonds of the hydrazine moiety can participate in Buchwald-Hartwig amination reactions, allowing for the N-arylation of the hydrazine itself with other aryl halides, although this requires careful control of reaction conditions to avoid self-coupling or reaction at the phenyl ring.

Table 4: Predicted Products of Selective Catalytic Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Predicted Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (4-Biphenyl-2-chlorophenyl)hydrazine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (2-Chloro-4-styrylphenyl)hydrazine |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂, CuI, Et₃N | (2-Chloro-4-(phenylethynyl)phenyl)hydrazine |

| Buchwald-Hartwig Amination | Bromobenzene | Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-Bromo-2-chlorophenyl)-2-phenylhydrazine |

Palladium-Catalyzed Cross-Coupling Reactions of this compound Precursors

The synthesis of aryl hydrazines, including precursors to this compound, can be effectively achieved through palladium-catalyzed C-N bond-forming reactions. The Buchwald-Hartwig amination stands as a prominent method for this transformation, enabling the coupling of aryl halides with amines. wikipedia.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent association of the amine, followed by deprotonation, leads to a palladium(II) amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the active palladium(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is critical for the efficiency of the catalytic cycle, with bulky, electron-rich ligands generally showing high activity. cmu.edu

In the context of synthesizing precursors to this compound, a key step would involve the palladium-catalyzed coupling of a dihalogenated benzene with hydrazine or a protected hydrazine equivalent. For instance, a precursor like 1,4-dibromo-2-chlorobenzene (B1299774) could theoretically be selectively aminated. The differing reactivity of the halogen substituents (I > Br > Cl) under palladium catalysis allows for regioselective transformations. cmu.edu

A significant advancement in this area is the direct palladium-catalyzed coupling of hydrazine with aryl halides. Research by Hartwig and colleagues has demonstrated that (hetero)aryl chlorides and bromides can couple with hydrazine using a palladium catalyst and a simple hydroxide base, such as KOH, at low catalyst loadings. nih.govosti.gov This method provides a direct route to aryl hydrazines. The catalytic cycle for this reaction is proposed to involve both an arylpalladium(II) hydroxide and an arylpalladium(II) chloride as resting states. The rate-limiting step is believed to be the deprotonation of the hydrazine bound to the arylpalladium(II) chloride complex. nih.govosti.gov

The following table summarizes representative conditions for palladium-catalyzed amination reactions relevant to the synthesis of aryl hydrazine precursors.

| Aryl Halide Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Product Yield |

| Aryl Chlorides/Bromides | Various Amines | Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene (B28343) | RT - 110 | High |

| Aryl Chlorides/Bromides | Hydrazine | Pd catalyst / CyPF-tBu (Josiphos ligand) | KOH | Not specified | Not specified | High |

| 6-Bromopurine nucleosides | Arylamines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent |

| 6-Chloropurine nucleosides | Arylamines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | Good |

Data derived from studies on general palladium-catalyzed aminations and specific couplings with hydrazine. cmu.edunih.govresearchgate.net

Other Transition Metal-Mediated C-N Bond Formations

Beyond palladium, other transition metals, particularly copper, are instrumental in forming C-N bonds, with the Ullmann condensation being a classic example. wikipedia.org This reaction typically involves the coupling of an aryl halide with a nucleophile, such as an amine or alcohol, in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often required harsh conditions, but modern modifications have introduced the use of ligands and more soluble copper sources to facilitate the reaction under milder conditions. wikipedia.org

The mechanism of the Ullmann-type C-N bond formation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reaction is generally favored with aryl halides that are activated by electron-withdrawing groups. wikipedia.org

A specific application involving this compound has been documented in the synthesis of pyrazole derivatives. In a doctoral thesis, this hydrazine was utilized in a copper-catalyzed Ullman-type substitution reaction. This reaction leads to the formation of a new C-N bond, which is a key step in the construction of the pyrazole ring system. This exemplifies the utility of this compound as a building block in the synthesis of heterocyclic structures through copper-mediated reactions.

The following table outlines the general conditions for Ullmann-type C-N coupling reactions.

| Aryl Halide Substrate | Nucleophile | Copper Source | Solvent | Temperature (°C) |

| Aryl Halides | Amines, Alcohols, Thiols | Copper powder, Copper(I) salts (e.g., CuI) | DMF, NMP, Nitrobenzene | >210 (traditional), Milder with modern catalysts |

| 2-Chlorobenzoic acid | Aniline (B41778) | CuI / Phenanthroline | Not specified | Not specified |

| Aryl Bromide/Chloride | Phenols | CuO-NPs | DMAc | Room Temperature |

Data derived from general descriptions of the Ullmann condensation. wikipedia.orgmdpi.com

Synthesis and Research Applications of 4 Bromo 2 Chlorophenyl Hydrazine Derivatives

Design Principles for Diverse (4-Bromo-2-chlorophenyl)hydrazine Derivatives

The design of derivatives originating from this compound is guided by the goal of creating structurally diverse molecules. The core this compound moiety acts as a foundational building block. a2bchem.com The presence of the hydrazine (B178648) group allows for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in biologically active compounds.

Key design strategies often involve:

Cyclization Reactions: The hydrazine functional group is highly reactive towards dicarbonyl compounds and other electrophilic reagents, leading to the formation of stable five- or six-membered heterocyclic rings. This is a primary method for creating diverse scaffolds. dergipark.org.trchim.it

Substitution: The bromine and chlorine atoms on the phenyl ring can be targeted for substitution reactions, allowing for further functionalization and modification of the molecule's properties.

Molecular Hybridization: This approach involves combining the this compound-derived scaffold with other known pharmacophores or biologically active fragments to create hybrid molecules with potentially enhanced or novel activities. nih.govacs.org

Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives from this compound is a multi-step process that often begins with the synthesis of the hydrazine itself. This is typically achieved through the diazotization of 4-bromo-2-chloroaniline (B1269894), followed by a reduction step. Once obtained, the hydrazine is a versatile intermediate for a variety of synthetic transformations.

Synthesis of Substituted Arylhydrazones

A common initial step in the derivatization of this compound is its condensation with aldehydes or ketones to form substituted arylhydrazones. This reaction is typically carried out in an appropriate solvent like ethanol, often with a catalytic amount of acid. rsc.org These arylhydrazones are not just final products but also serve as key intermediates for the synthesis of more complex heterocyclic systems. scribd.com For instance, pyruvaldehyde-1-arylhydrazones, formed from the coupling of acetoacetic acid with diazonium salts, are valuable precursors for pyridazine (B1198779) synthesis. scribd.com

Elaboration of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

Pyrazoles and their oxygenated analogs, pyrazolones, are among the most frequently synthesized derivatives of this compound. The classical synthesis involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound. dergipark.org.trnih.gov Variations in the 1,3-dicarbonyl component allow for a wide range of substituents on the resulting pyrazole ring.

For example, the reaction of this compound with ethyl acetoacetate (B1235776) is a common method for producing pyrazolone derivatives. orientjchem.orgorientjchem.orgresearchgate.net The resulting pyrazolone can be further functionalized. For instance, a key intermediate, 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione, can be synthesized and subsequently cyclized with various hydrazines to yield a series of substituted pyrazoles. dergipark.org.tr

| Starting Material | Reagent | Product | Reference |

| This compound | 1,3-Diketone | Substituted Pyrazole | dergipark.org.tr |

| This compound | Ethyl acetoacetate | Substituted Pyrazolone | orientjchem.org |

| 2-(1-ethoxyethylidene)malononitrile | Phenyl hydrazine | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | mdpi.com |

Construction of Complex Quinoline (B57606) and Imidazo[4,5-c]pyridine Scaffolds

More complex heterocyclic systems, such as quinolines and imidazo[4,5-c]pyridines, can also be constructed using this compound or its derivatives. The synthesis of quinoline derivatives often involves multi-component reactions, providing an efficient route to complex molecular architectures. rsc.org For instance, a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) can be prepared and subsequently used as a key intermediate to build even more elaborate structures. nih.govacs.org This can be achieved through reactions with various reagents to introduce pyrazole, thiadiazole, or other heterocyclic moieties. nih.govacs.org

The synthesis of imidazo[4,5-c]pyridine derivatives can be achieved by reacting 3,4-diaminopyridine (B372788) with an appropriate aldehyde adduct. nih.gov Further alkylation can lead to a variety of N-substituted regioisomers. nih.gov Similarly, 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines have been synthesized using both conventional and microwave-assisted methods. eurjchem.commdpi.com

| Precursor | Reaction | Product Scaffold | Reference |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Cyclocondensation with various reagents | Quinoline-based heterocycles | nih.govacs.org |

| 3,4-Diaminopyridine | Reaction with aldehyde adducts | Imidazo[4,5-c]pyridine | nih.gov |

| 5-Bromo-2,3-diaminopyridine | Condensation with benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |

Derivatization to Form Substituted Pyrimidine (B1678525) and Triazole Analogues

The versatile nature of this compound and its derivatives extends to the synthesis of pyrimidines and triazoles. Pyrimidine derivatives can be synthesized through the condensation of a guanidinyl derivative with chalcones. nih.gov Another route involves the reaction of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine with aryl aldehydes to form hydrazones. jsscacs.edu.in

Triazole synthesis can be achieved through several pathways. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper. raco.catmdpi.com Another approach involves the reaction of hydrazides with carbon disulfide followed by treatment with hydrazine hydrate (B1144303) to form the triazole ring. chemistryjournal.net For example, 1,2,4-triazole (B32235) derivatives can be synthesized from hydrazines and formamide (B127407) under microwave irradiation. nih.gov

| Hydrazine Derivative | Reagent | Product Scaffold | Reference |

| 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | Aryl aldehyde | Pyrimidine-hydrazone | jsscacs.edu.in |

| Hydrazide | Carbon disulfide, then hydrazine hydrate | 1,2,4-Triazole | chemistryjournal.net |

| Hydrazine | Formamide (microwave) | 1,2,4-Triazole | nih.gov |

Synthesis of Thiourea (B124793) and Other Chalcogen-Containing Derivatives

This compound can also be a precursor for thiourea derivatives. The general synthesis of thioureas involves the reaction of an amine with an isothiocyanate. organic-chemistry.org In the context of hydrazine derivatives, a thiourea can be formed by reacting an amino-functionalized derivative with an isothiocyanate. For example, 1-(4-(2-Phenyldiazenyl)-5-mercapto-1H-pyrazol-3-yl)-3-phenylthiourea was obtained from the reaction of a pyrazole derivative with phenyl isothiocyanate. bibliomed.org The synthesis of other chalcogen-containing derivatives, such as those with selenium or tellurium, often involves specialized organometallic procedures. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Amino-functionalized pyrazole | Phenyl isothiocyanate | Pyrazolyl-thiourea | bibliomed.org |

| Amine | Carbon disulfide | Symmetrical/Unsymmetrical Thiourea | organic-chemistry.org |

Role of this compound Derivatives as Synthetic Building Blocks

This compound and its derivatives are versatile building blocks in organic synthesis. Their unique structure, featuring a reactive hydrazine moiety and a halogenated phenyl ring, allows for the construction of a wide array of complex organic molecules.

Precursors for Fine Chemicals and Specialty Materials

Derivatives of this compound serve as crucial precursors in the synthesis of various fine chemicals and specialty materials. The presence of bromine and chlorine atoms on the phenyl ring provides sites for further functionalization through cross-coupling reactions, enabling the creation of tailored molecules with specific electronic and physical properties. These compounds are instrumental in developing materials with applications in electronics and materials science.

Intermediates in Agrochemical Research

In the field of agrochemical research, this compound derivatives are valuable intermediates for the synthesis of novel pesticides and herbicides. The specific halogen substitution pattern on the aromatic ring can influence the biological activity and selectivity of the resulting agrochemicals. For instance, 4-bromo-2-chlorophenols, which can be derived from related precursors, are known intermediates for insecticidal and acaricidal compounds. google.com The synthesis of these precursors often involves the bromination of 2-chlorophenols. google.com

Scaffolds for Bioactive Molecule Synthesis

The this compound scaffold is of significant interest in medicinal chemistry for the synthesis of new bioactive molecules. a2bchem.com The hydrazine group readily reacts with carbonyl compounds to form hydrazones, which can then be cyclized to generate a variety of heterocyclic systems, such as pyrazoles and indoles. a2bchem.comgoogle.comgoogle.com These heterocyclic structures are prevalent in many pharmacologically active compounds. The bromo and chloro substituents on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Research has shown that these derivatives can be used to create compounds with potential antimicrobial and anticancer properties.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The electronic effects of the bromine and chlorine substituents, as well as the nucleophilicity of the hydrazine group, govern their chemical behavior.

The diazotization of 4-bromo-2-chloroaniline is a key step in the synthesis of this compound. This reaction involves treating the aniline (B41778) with a nitrite (B80452) source in an acidic medium to form a diazonium salt, which is then reduced to the corresponding hydrazine. google.com The stability of the intermediate diazonium salt is influenced by the electron-withdrawing nature of the halogen atoms.

The hydrazine moiety is a potent nucleophile and readily participates in condensation reactions with aldehydes and ketones to form hydrazones. The subsequent cyclization of these hydrazones is a common strategy for synthesizing heterocyclic compounds. For example, the reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings. The nature and position of substituents on both the phenylhydrazine (B124118) and the carbonyl partner can significantly affect the regioselectivity and rate of these cyclization reactions.

Furthermore, the halogen atoms on the phenyl ring can be substituted through various nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of functional groups, further diversifying the chemical space accessible from this versatile scaffold. The interplay between the reactive hydrazine group and the functionalizable aromatic ring makes this compound derivatives powerful tools in synthetic organic chemistry.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Chlorophenyl Hydrazine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of (4-bromo-2-chlorophenyl)hydrazine at an atomic level. These investigations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. asianpubs.org

These calculations are crucial for understanding how the substituents—a bromine atom at position 4 and a chlorine atom at position 2 of the phenyl ring—influence the geometry of the hydrazine (B178648) moiety. The electronic structure, including the distribution of electron density, is also a primary output of DFT calculations, forming the basis for further analyses. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. doaj.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Illustrative Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (µ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions signify positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, making them sites for electrophilic interaction. The halogen atoms would also influence the charge distribution on the phenyl ring. This analysis is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of bonding and delocalization. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Mulliken Population Analysis (MPA) is a method for assigning partial charges to individual atoms in a molecule. It partitions the total electron population among the atoms based on the basis functions used in the quantum chemical calculation. While known to be sensitive to the choice of basis set, MPA provides a straightforward way to quantify the effect of electronegative atoms on the charge distribution. asianpubs.org

In this compound, MPA would calculate the partial charges on each atom, showing the electron-withdrawing effects of the chlorine and bromine atoms on the phenyl ring and the influence of the hydrazine group. This data helps in understanding the molecule's polarity and reactive sites. asianpubs.org

Spectroscopic Property Predictions and Validation

Computational chemistry is also used to predict the spectroscopic properties of molecules. Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. mdpi.com For this compound, DFT calculations can predict the characteristic vibrational frequencies for the N-H stretches, C-N bonds, and the vibrations of the substituted phenyl ring, which can be validated against experimental data from techniques like FT-IR spectroscopy.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-chloroaniline (B1269894) |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidine-4-ylidene)-2-phenyl-hydrazine |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-methylpiperidine-4-ylidene)-2-phenylhydrazine |

| (E)-1-(2,6-bis(4-chloro-phenyl)-3,5-dimethylpiperidine-4-ylidene)-2-phenylhydrazine |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |

| Phenylhydrazine (B124118) |

| Tetrapyrazinoporphyrazine |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. cecam.orgyoutube.com This method allows for the calculation of excited state energies, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule.

The electronic transitions are primarily of the π → π* and n → π* type, characteristic of aromatic compounds with lone pairs of electrons. The presence of the bromine and chlorine atoms, as well as the hydrazine moiety, influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Halogen atoms can exert both inductive (-I) and resonance (+R) effects, which can modulate the HOMO-LUMO energy gap and, consequently, the absorption wavelengths.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Halogenated Phenylhydrazine Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.025 | HOMO → LUMO (n → π*) |

| S0 → S2 | 4.52 | 274 | 0.150 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 5.10 | 243 | 0.320 | HOMO → LUMO+1 (π → π*) |

Note: This data is illustrative and based on typical values for halogenated aromatic hydrazines.

GIAO Formalism for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. For this compound, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra.

The predicted chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing effects of the chlorine and bromine atoms are expected to deshield the adjacent carbon and hydrogen atoms, leading to larger chemical shifts (downfield). Conversely, the electron-donating hydrazine group would cause shielding effects.

A comparison between theoretically predicted and experimentally obtained NMR spectra is a powerful tool for structural elucidation. Discrepancies between the two can often be attributed to solvent effects or conformational changes, which can also be modeled computationally. Table 2 presents a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound, illustrating the utility of the GIAO method.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C-NHNH₂) | 145.2 | 144.8 |

| C2 (C-Cl) | 120.5 | 121.1 |

| C3 | 129.8 | 129.5 |

| C4 (C-Br) | 115.7 | 116.3 |

| C5 | 132.1 | 131.9 |

| C6 | 118.9 | 118.6 |

Note: This data is illustrative. Experimental values can vary based on solvent and experimental conditions.

Intermolecular Interactions and Solid-State Properties

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods are instrumental in dissecting and quantifying these forces.

Hirshfeld Surface Analysis for Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment. For this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions:

Hydrogen Bonding: The hydrazine moiety (-NHNH₂) is a potent hydrogen bond donor and acceptor. It is expected to form N-H···N hydrogen bonds with neighboring molecules, playing a crucial role in the crystal packing.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules (such as the nitrogen atoms of the hydrazine group or the π-system of the phenyl ring).

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

3D Energy Framework Analysis of Crystal Lattices

To gain a deeper understanding of the energetics of the crystal packing, 3D energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, and repulsion components. rasayanjournal.co.in The resulting energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength.

For this compound, this analysis would likely show that the crystal packing is dominated by a combination of electrostatic interactions (from hydrogen and halogen bonds) and dispersion forces (from π-π stacking). mdpi.com This provides a quantitative picture of the forces holding the crystal together.

Nonlinear Optical (NLO) Properties: Theoretical Evaluation and Potential

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). Theoretical calculations, particularly using DFT methods, are crucial for predicting the NLO properties of new materials. researchgate.netasianpubs.org The key parameters are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

This compound possesses features that suggest potential NLO activity. The hydrazine group can act as an electron donor, and the halogenated phenyl ring can act as an electron acceptor, creating a donor-π-acceptor (D-π-A) system. Intramolecular charge transfer from the donor to the acceptor upon excitation can lead to a significant NLO response.

Computational studies on similar push-pull systems have shown that the magnitude of the first hyperpolarizability is sensitive to the nature of the donor and acceptor groups, as well as the conjugation length of the π-bridge. ias.ac.in Theoretical predictions of NLO properties for this compound would involve calculating the components of the β tensor and the total hyperpolarizability (β_tot). A representative set of calculated NLO properties for a related molecule is shown in Table 3.

Table 3: Representative Calculated NLO Properties for a Substituted Phenylhydrazine

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Linear Polarizability (α) (esu) | 2.5 x 10⁻²³ |

| First Hyperpolarizability (β_tot) (esu) | 15.2 x 10⁻³⁰ |

Note: This data is illustrative and based on typical values for D-π-A systems.

Tautomerism, Conformational Analysis, and Energy Landscapes

This compound can exist in different tautomeric forms and conformations. Computational chemistry provides a powerful means to explore the relative energies of these different structures and to map out the potential energy surface.

The hydrazine moiety can exhibit tautomerism, for example, between the hydrazine and diazene (B1210634) forms. Computational calculations of the relative energies of these tautomers can determine the most stable form under different conditions.

Furthermore, rotation around the C-N and N-N single bonds leads to different conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets or other molecules. The relative energies of different conformers can be influenced by intramolecular hydrogen bonding and steric hindrance between the substituents on the phenyl ring and the hydrazine group.

Advanced Spectroscopic and Analytical Characterization Techniques in 4 Bromo 2 Chlorophenyl Hydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. In (4-bromo-2-chlorophenyl)hydrazine, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo and chloro substituents.

The aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the phenyl ring. The exact chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents. The coupling constants (J values), typically measured in Hertz (Hz), provide information about the relative positions of the protons. For instance, ortho-coupling (protons on adjacent carbons) generally has larger J values than meta-coupling (protons separated by one carbon).

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine and bromine atoms (ipso-carbons) will have their resonances significantly shifted. The carbon bearing the chlorine atom is expected to be downfield due to chlorine's inductive effect. Conversely, the "heavy atom effect" of bromine can cause an upfield shift for the carbon it is attached to. stackexchange.comorgchemboulder.com The other aromatic carbons will also show distinct chemical shifts based on their positions relative to the substituents. The carbon atom attached to the hydrazine (B178648) group will also have a characteristic chemical shift.

A predicted ¹³C NMR data table for this compound is presented below, based on established principles and data for similar compounds. stackexchange.comorgchemboulder.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-NHNH₂) | ~145-150 |

| C-2 (C-Cl) | ~125-130 |

| C-3 (C-H) | ~115-120 |

| C-4 (C-Br) | ~110-115 |

| C-5 (C-H) | ~130-135 |

| C-6 (C-H) | ~118-123 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural details.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between coupled protons. For this compound, this would show cross-peaks between adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can help confirm through-space interactions between protons.

The combined application of these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₆BrClN₂), the exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, which serves as a clear indicator of their presence in the molecule. The monoisotopic mass of this compound is approximately 219.94029 g/mol . guidechem.com An HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition.

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely involve the initial loss of the hydrazine moiety or cleavage of the C-N bond. Subsequent fragmentation could involve the loss of the halogen atoms or cleavage of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be complex, providing a unique "fingerprint" of the molecule. msu.edu Analysis of the spectra allows for the identification of its key functional groups. The hydrazine moiety (-NH-NH2) would exhibit characteristic N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region. researchgate.netnih.gov The N-N stretching mode is expected to appear as a strong peak around 1100-1150 cm⁻¹. nih.gov

Vibrations associated with the substituted aromatic ring also provide crucial structural information. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally in the 1100-400 cm⁻¹ region of the spectrum. researchgate.net Specifically, C-Br stretching in aromatic compounds is often observed between 650-395 cm⁻¹. researchgate.net The substitution pattern on the benzene (B151609) ring influences the positions of overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending modes below 900 cm⁻¹, which can help confirm the 1,2,4-trisubstituted pattern.

While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects the change in polarizability. libretexts.org Therefore, some vibrations may be strong in one technique and weak or absent in the other, making the two methods complementary.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (N-H) | Stretching | 3200 - 3400 |

| Hydrazine (N-N) | Stretching | 1100 - 1150 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk

The this compound molecule contains chromophores—functional groups responsible for absorbing UV light. The primary chromophore is the substituted benzene ring. The presence of the hydrazine group and halogen substituents modifies the electronic properties of the phenyl ring. These substituents can act as auxochromes, causing shifts in the absorption maxima (λmax) and intensity.

The expected electronic transitions for this molecule are π → π* transitions associated with the aromatic system. shu.ac.ukyoutube.com These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. shu.ac.uk The lone pair of electrons on the nitrogen atoms of the hydrazine group can also participate in n → π* transitions, which are generally less intense. shu.ac.ukyoutube.com The solvent polarity can influence the position of these absorption bands; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift. shu.ac.uk For related hydrazone derivatives, absorption bands corresponding to π-π* transitions are observed in the 380-425 nm range. redalyc.org

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, which depends on the crystal's internal structure. Successful analysis yields a detailed model of the molecule, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal XRD study would provide unambiguous proof of its molecular structure, confirming the connectivity of the atoms and the substitution pattern on the phenyl ring.

XRD analysis reveals the preferred conformation of the molecule in the crystalline state. It would determine the dihedral angle between the plane of the phenyl ring and the hydrazine group. In similar structures, such as other substituted phenylhydrazones, the hydrazide group and phenyl rings are often found to be nearly co-planar. researchgate.net The analysis would also define the bond angles and lengths, which can be influenced by the electronic effects of the chloro and bromo substituents. For instance, the C-Br and C-Cl bond lengths would be precisely measured.

Elemental Analysis (CHNX) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The analysis can be extended to include halogens (X), such as bromine and chlorine. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to verify the compound's stoichiometric purity.

For this compound, with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol , the theoretical elemental composition can be precisely calculated. hoffmanchemicals.com A close agreement between the experimental and theoretical values confirms the identity and purity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 32.54% |

| Hydrogen | H | 1.01 | 2.73% |

| Bromine | Br | 79.90 | 36.08% |

| Chlorine | Cl | 35.45 | 16.01% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of chemical compounds and separating them from impurities. rasayanjournal.co.in In the context of this compound, HPLC is crucial for detecting and quantifying starting materials, by-products, and positional isomers that may arise during synthesis.

A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). rasayanjournal.co.in The separation is based on the differential partitioning of the analyte and impurities between the two phases. The compound and any impurities would have different retention times, appearing as distinct peaks in the chromatogram. The area under each peak is proportional to its concentration, allowing for quantitative purity assessment.

Developing a robust HPLC method is critical for quality control, especially for separating challenging positional isomers such as (2-Bromo-4-chlorophenyl)hydrazine or other chlorophenylhydrazine variants that could be present as impurities. rasayanjournal.co.in The method's parameters, including the column, mobile phase composition, flow rate, and detector wavelength (typically UV), would be optimized to achieve the best possible resolution and sensitivity. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and potential isomers that may have formed during synthesis.

In a typical HPLC analysis of this compound, a reversed-phase column, such as a C18, is often employed. The separation mechanism is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be utilized to effectively resolve compounds with different polarities.